An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-3-methylbutane
An In-depth Technical Guide to the Chemical Properties of 1,3-Dichloro-3-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,3-dichloro-3-methylbutane (CAS No. 624-96-4), a halogenated alkane with applications in organic synthesis. The document details its physical characteristics, spectroscopic data, chemical reactivity, and safety information. All quantitative data is presented in structured tables for ease of reference. While this guide consolidates available data, it is important to note that detailed experimental protocols for the determination of its physical properties are not extensively reported in the public domain. Furthermore, there is no evidence in the current literature to suggest the involvement of 1,3-dichloro-3-methylbutane in any biological signaling pathways.
Chemical and Physical Properties
1,3-Dichloro-3-methylbutane is a colorless liquid.[1] Its fundamental physical and chemical properties are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for purification processes.
Table 1: General and Physical Properties of 1,3-Dichloro-3-methylbutane
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Cl₂ | [2] |
| Molecular Weight | 141.04 g/mol | [3] |
| CAS Number | 624-96-4 | [2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -75.05 °C (estimate) | [3] |
| Boiling Point | 149.59 °C (estimate) | [3] |
| Density | 1.0718 g/cm³ | [3] |
| Refractive Index | 1.4442 | [3] |
| Flash Point | 36.4 °C | [1] |
| Vapor Pressure | 6.11 mmHg at 25°C | [1] |
Table 2: Computed Properties of 1,3-Dichloro-3-methylbutane
| Property | Value | Reference |
| Monoisotopic Mass | 140.0159557 Da | [2] |
| XLogP3-AA | 2.4 | [2] |
| Rotatable Bond Count | 2 | [2] |
| Heavy Atom Count | 7 | [2] |
| Complexity | 50 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 1,3-dichloro-3-methylbutane. The following sections provide an overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H NMR Spectral Data for 1,3-Dichloro-3-methylbutane
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~1.6 | s | 6H | 2 x -CH₃ |
| ~2.2 | t | 2H | -CH₂- |
| ~3.7 | t | 2H | -CH₂Cl |
Table 4: Predicted ¹³C NMR Spectral Data for 1,3-Dichloro-3-methylbutane
| Chemical Shift (ppm) | Carbon Type |
| ~30 | -CH₃ |
| ~45 | -CH₂- |
| ~50 | -CH₂Cl |
| ~70 | >C(Cl)- |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of specific functional groups and bond types within the molecule. The spectrum would be characterized by C-H stretching and bending vibrations, and C-Cl stretching frequencies.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its identification. The mass spectrum would show the molecular ion peak and various fragment ions resulting from the loss of chlorine atoms and alkyl groups.
Experimental Protocols
General Procedure for NMR Spectroscopy
A sample of 1,3-dichloro-3-methylbutane (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) would be dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL) in a standard 5 mm NMR tube.[3] The spectrum would then be acquired on a suitable NMR spectrometer (e.g., 300 or 500 MHz).[3] For quantitative ¹³C NMR, a longer relaxation delay would be necessary.[3]
General Procedure for IR Spectroscopy
For a liquid sample such as 1,3-dichloro-3-methylbutane, a thin film can be prepared by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[4][5] The plates are then mounted in a sample holder and the IR spectrum is recorded using an FTIR spectrometer.[4]
General Procedure for Mass Spectrometry
A dilute solution of 1,3-dichloro-3-methylbutane in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) would be introduced into the mass spectrometer.[6] Depending on the instrument and desired information, ionization techniques such as Electron Impact (EI) or Electrospray Ionization (ESI) could be employed.[6] The mass analyzer (e.g., quadrupole, time-of-flight) would then separate the ions based on their mass-to-charge ratio.[6]
Chemical Reactivity and Synthesis Applications
1,3-Dichloro-3-methylbutane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 3-chloro-3-methylbutyl moiety. Its reactivity is dictated by the presence of both a primary and a tertiary alkyl chloride.
Synthesis of 1,3-Dichloro-3-methylbutane
A potential laboratory-scale synthesis involves the reaction of ethyl methacrylate (B99206) with chlorine gas.[1]
Nucleophilic Substitution and Elimination Reactions
The tertiary chloride is susceptible to Sₙ1 reactions due to the formation of a stable tertiary carbocation, while the primary chloride can undergo Sₙ2 reactions. The compound can also undergo elimination reactions in the presence of a strong base to form alkenes.[7][8]
Synthesis of Precocene Analogs and Chromenes
1,3-Dichloro-3-methylbutane is a key reagent in the synthesis of Precocene analogs, which are known for their anti-juvenile hormone activity in insects.[7] It is also used in the synthesis of chromene derivatives, a class of heterocyclic compounds with a wide range of biological activities.[9][10][11][12] The general workflow for such a synthesis is outlined below.
Biological Activity and Signaling Pathways
A thorough review of the existing scientific literature reveals no documented evidence of 1,3-dichloro-3-methylbutane being directly involved in any biological signaling pathways. Its primary role appears to be that of a synthetic intermediate in the preparation of other compounds, some of which may have biological activity. Therefore, its toxicological properties are of primary concern from a safety perspective rather than any specific biomolecular interactions.
Safety and Handling
1,3-Dichloro-3-methylbutane is classified as harmful if swallowed.[13] It is also an irritant.[13] Standard laboratory safety precautions should be followed when handling this compound.
Table 5: GHS Hazard Information for 1,3-Dichloro-3-methylbutane
| Hazard Statement | Precautionary Statements |
| H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. |
| P270: Do not eat, drink or smoke when using this product. | |
| P301 + P317: IF SWALLOWED: Get medical help. | |
| P330: Rinse mouth. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[14] In case of a spill, absorb the material with an inert substance and dispose of it in a suitable container.[14]
Conclusion
1,3-Dichloro-3-methylbutane is a halogenated alkane with well-defined physical and spectroscopic properties. Its chemical reactivity, characterized by the presence of both primary and tertiary chloro groups, makes it a useful intermediate in organic synthesis for the preparation of various compounds, including biologically active molecules like Precocene analogs and chromenes. However, there is a notable lack of detailed, publicly available experimental protocols for its synthesis and the determination of its physical properties. Furthermore, this compound is not known to be involved in any biological signaling pathways. This guide serves as a valuable resource for researchers by consolidating the available data and highlighting areas where further investigation is warranted.
References
- 1. chembk.com [chembk.com]
- 2. Page loading... [wap.guidechem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases - Kintek Solution [kindle-tech.com]
- 6. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. lookchem.com [lookchem.com]
- 8. 1,3-Dichloro-3-methylbutane | Alkylating Agent | RUO [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. 1,3-Bis(4-chlorophenyl)-1-methyl-1H-benzo[f]chromene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. 1,3-Dichloro-3-methylbutane | C5H10Cl2 | CID 69358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
